molecular formula C6H8N2O2 B3239822 2-(2-Hydroxyethyl)pyrimidin-5-ol CAS No. 1422343-89-2

2-(2-Hydroxyethyl)pyrimidin-5-ol

Cat. No.: B3239822
CAS No.: 1422343-89-2
M. Wt: 140.14 g/mol
InChI Key: ORAHPHTUHGWKSN-UHFFFAOYSA-N
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Description

2-(2-Hydroxyethyl)pyrimidin-5-ol is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a hydroxyethyl group at the second position and a hydroxyl group at the fifth position of the pyrimidine ring. Pyrimidine derivatives are known for their wide range of pharmacological activities, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory properties .

Preparation Methods

The synthesis of 2-(2-Hydroxyethyl)pyrimidin-5-ol can be achieved through various synthetic routes. One common method involves the reaction of 2-chloroethylamine hydrochloride with 2,4-dihydroxypyrimidine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an aqueous medium at elevated temperatures to facilitate the substitution reaction, leading to the formation of this compound .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

2-(2-Hydroxyethyl)pyrimidin-5-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The hydroxyl group at the fifth position can be oxidized to form a carbonyl group, resulting in the formation of 2-(2-Hydroxyethyl)pyrimidin-5-one.

    Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring, leading to the formation of dihydropyrimidine derivatives.

    Substitution: The hydroxyethyl group at the second position can be substituted with various functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a carbonyl compound, while reduction of the pyrimidine ring leads to dihydropyrimidine derivatives .

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyethyl)pyrimidin-5-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to a decrease in the production of inflammatory mediators, such as prostaglandins and leukotrienes, which are involved in the inflammatory response .

Additionally, the compound may interact with nucleic acids, affecting processes such as DNA replication and transcription. This interaction can result in antiviral effects by inhibiting the replication of viral genomes .

Comparison with Similar Compounds

2-(2-Hydroxyethyl)pyrimidin-5-ol can be compared with other similar compounds, such as 2-aminopyrimidin-4(3H)-one and indole derivatives.

    2-Aminopyrimidin-4(3H)-one:

    Indole Derivatives: Indole derivatives, such as indole-3-acetic acid, are another class of heterocyclic compounds with diverse biological activities.

The uniqueness of this compound lies in its specific structural features, which confer distinct pharmacological activities and make it a valuable compound for various scientific research applications .

Properties

IUPAC Name

2-(2-hydroxyethyl)pyrimidin-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c9-2-1-6-7-3-5(10)4-8-6/h3-4,9-10H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORAHPHTUHGWKSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)CCO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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